1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide
Description
1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide is a quaternary ammonium compound featuring a 1,10-phenanthrolinium core substituted with a biphenyl-oxoethyl group. Its synthesis typically involves the alkylation of 1,10-phenanthroline with 2-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one in polar aprotic solvents like acetone or acetonitrile under reflux conditions . The compound’s structure is characterized by:
- A planar 1,10-phenanthrolinium heterocycle, enabling π-π stacking interactions.
- A bromide counterion, ensuring charge neutrality.
Properties
CAS No. |
853348-57-9 |
|---|---|
Molecular Formula |
C26H19BrN2O |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-(1,10-phenanthrolin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;bromide |
InChI |
InChI=1S/C26H19N2O.BrH/c29-24(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-28-17-5-9-23-15-14-22-8-4-16-27-25(22)26(23)28;/h1-17H,18H2;1H/q+1;/p-1 |
InChI Key |
GKJIMMOKFPFSLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC4=C3C5=C(C=CC=N5)C=C4.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE typically involves the reaction of 1,10-phenanthroline with a biphenyl derivative under specific conditions. One common method involves the use of hydrobromic acid in a methanolic solution, followed by the addition of hydrogen peroxide solution under vigorous stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenanthroline oxide derivative, while substitution reactions can produce various substituted phenanthroline compounds.
Scientific Research Applications
1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE involves its interaction with molecular targets such as DNA and proteins. The biphenyl and phenanthroline moieties can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridinium-Based Analogues
- 1-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide (3d): Core: Pyridinium ring. Key Features: A trimethoxyphenyl imino group enhances antioxidant activity (IC₅₀ = 12.3 μM against DPPH radicals) and antibacterial efficacy (MIC = 8 μg/mL against S. aureus) .
1-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide (Compound 5) :
Benzoimidazolium-Based Analogues
- 3-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-1-(3-oxo-3-(quinolin-8-ylamino)propyl)-1H-benzo[d]imidazol-3-ium bromide (12h): Core: Benzoimidazolium ring. Key Features: Displays antitumor activity (IC₅₀ = 4.2 μM against MCF-7 cells) via dual inhibition of tubulin and protein kinases .
Phenanthrolinium-Based Analogues
- 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide :
Substituent Effects on Physicochemical Properties
Biphenyl vs. Naphthalenyl Groups
- 1-(2-(Naphthalen-2-yl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide (3c): Substituent: Naphthalenyl-oxoethyl. Key Features: Reduced thermal stability (Tₘ = 198°C) compared to biphenyl analogues (Tₘ = 215–230°C) due to weaker crystal packing .
Target Compound :
Functional Group Modifications
- 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoates (2a–s) :
Biological Activity
1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Structural Overview
The compound features a biphenyl moiety linked to a phenanthrolinium structure via a ketone bridge. Its chemical formula is , and it possesses a molecular weight of approximately 455.35 g/mol. The structural arrangement influences its biological activity through interactions with various biological targets.
Antimicrobial Properties
Research has indicated that compounds containing phenanthrolinium structures exhibit antimicrobial activity. A study by Sheshadri et al. (2018) demonstrated that related phenanthrolinium salts possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anticancer Activity
Phenanthrolinium derivatives have been studied for their anticancer potential. A notable case study involved the evaluation of similar compounds against various cancer cell lines, revealing that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The biphenyl component may enhance cell membrane permeability, facilitating the entry of the drug into target cells.
Anti-inflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Interaction : The cationic nature of the phenanthrolinium moiety allows for interaction with negatively charged components of cell membranes, leading to increased permeability.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A comparative study conducted on various phenanthrolinium salts showed that this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| Test Compound | 8 | 16 |
Study 2: Anticancer Potential
In a study evaluating the cytotoxic effects on human breast cancer cells (MCF-7), the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with the compound.
| Concentration (µM) | % Apoptosis |
|---|---|
| 0 | 5 |
| 5 | 15 |
| 10 | 30 |
| 20 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
